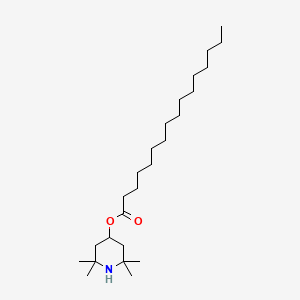
Carbamic acid, (5-amino-1,2-dihydro-3-(2-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (5-amino-1,2-dihydro-3-(2-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with a unique structure that includes a pyrido[3,4-b]pyrazine core substituted with an amino group and a naphthalenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of Carbamic acid, (5-amino-1,2-dihydro-3-(2-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[3,4-b]pyrazine core, followed by the introduction of the naphthalenyl group and the amino group. The final step involves the formation of the carbamic acid ethyl ester moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Análisis De Reacciones Químicas
Carbamic acid, (5-amino-1,2-dihydro-3-(2-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Aplicaciones Científicas De Investigación
Carbamic acid, (5-amino-1,2-dihydro-3-(2-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of Carbamic acid, (5-amino-1,2-dihydro-3-(2-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Carbamic acid, (5-amino-1,2-dihydro-3-(2-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can be compared with other similar compounds such as:
Carbamic acid derivatives: These compounds share the carbamic acid moiety but differ in their substituents.
Pyrido[3,4-b]pyrazine derivatives: These compounds have the same core structure but different functional groups.
Naphthalenyl-substituted compounds: These compounds contain the naphthalenyl group but differ in their core structures. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities
Propiedades
Número CAS |
83269-07-2 |
|---|---|
Fórmula molecular |
C20H19N5O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
ethyl N-(5-amino-3-naphthalen-2-yl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C20H19N5O2/c1-2-27-20(26)25-17-10-15-18(19(21)24-17)23-16(11-22-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-10,22H,2,11H2,1H3,(H3,21,24,25,26) |
Clave InChI |
JKAYWEXACKGUEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC4=CC=CC=C4C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)

![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)







![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)

![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)

